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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

(3,5-Diethoxyphenyl)methanol) is a valuable building block in medicinal chemistry, primarily
utilized as a synthetic intermediate in the development of targeted therapeutic agents. Its
diethoxy-substituted phenyl ring offers a specific lipophilic and structural motif that can be
exploited to achieve potent and selective interactions with biological targets. A significant
application of this scaffold is in the synthesis of kinase inhibitors, particularly those targeting the
Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in
various cancers.

The 3,5-diethoxy substitution pattern can contribute to favorable pharmacokinetic properties
and provides handles for further chemical modification to optimize potency, selectivity, and
drug-like characteristics. The following sections detail the application of (3,5-
diethoxyphenyl)methanol in the synthesis of potent FGFR inhibitors, including quantitative
data, detailed experimental protocols, and relevant pathway and workflow diagrams.

Data Presentation: Biological Activity of (3,5-
Diethoxy/Dimethoxy)-phenyl Containing FGFR
Inhibitors

While specific data for (3,5-diethoxyphenyl)methanol-derived inhibitors is not publicly
available, the closely related (3,5-dimethoxyphenyl) moiety has been incorporated into a series
of irreversible covalent FGFR inhibitors. The synthetic route is analogous, and the biological
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data for these compounds provide a strong rationale for the use of (3,5-
diethoxyphenyl)methanol.

Table 1: In vitro Enzymatic Inhibitory Activity of Representative (3,5-Dimethoxyphenyl) Purine

Derivatives against FGFR Kinases.

FGFR1 ICso FGFR2 ICso FGFR3 ICso0 FGFRA4 ICso
Compound ID

(nM) (nM) (nM) (nM)
[11-30 15.8+1.2 256+2.1 38.7+35 10.2+0.9
Reference

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1]. The
synthesis with (3,5-diethoxyphenyl)methanol is expected to yield compounds with similar

activity profiles.

Table 2: Anti-proliferative Activity of Representative (3,5-Dimethoxyphenyl) Purine Derivatives

in Cancer Cell Lines.

Compound ID Cell Line ICs0 (M)
111-30 MDA-MB-231 0.25 +0.03
111-30 SUM-52PE 0.52 + 0.06
Reference

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1].

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final covalent
inhibitors, adapted for the use of (3,5-diethoxyphenyl)methanol.

Protocol 1: Synthesis of 6-Chloro-9-(4-(N-(prop-2-
enoyl)aminomethyl)benzyl)-9H-purine
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This protocol outlines a key step in the synthesis of the purine scaffold which will be further
functionalized with the (3,5-diethoxyphenyl) group.

Materials:

e 6-chloro-9H-purine

e 4-(bromomethyl)benzonitrile
e Potassium carbonate (K2CO3)
e Dimethylformamide (DMF)
e Raney Nickel

e Methanol

e Ammonia solution

» Acryloyl chloride

o Triethylamine (TEA)

e Dichloromethane (DCM)
Procedure:

o Step 1: Alkylation. To a solution of 6-chloro-9H-purine (1.0 eq) in DMF, add K2COs (1.5 eq)
and 4-(bromomethyl)benzonitrile (1.1 eq). Stir the mixture at room temperature for 12 hours.
After completion, pour the reaction mixture into ice water and extract with ethyl acetate. The
organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure. The crude product is purified by column chromatography.

e Step 2: Reduction. The product from Step 1 is dissolved in methanol saturated with
ammonia. Raney Nickel is added, and the mixture is hydrogenated under a hydrogen
atmosphere (50 psi) for 4 hours. The catalyst is filtered off, and the filtrate is concentrated to
give the corresponding aminomethyl derivative.
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Step 3: Acrylamide Formation. The aminomethyl derivative (1.0 eq) is dissolved in DCM. The
solution is cooled to 0 °C, and TEA (2.0 eq) is added, followed by the dropwise addition of
acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is
guenched with water, and the organic layer is separated, washed with brine, dried, and
concentrated. The product is purified by column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of N-(4-
((6-(3,5-diethoxyphenyl)-9H-purin-9-
yl)methyl)phenyl)acrylamide

Materials:

6-Chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (from Protocol 1)

(3,5-Diethoxyphenyl)boronic acid

Palladium catalyst (e.g., Pd(PPhs)a)

Sodium carbonate (Na2CO3)

1,4-Dioxane

Water

Procedure:

To a mixture of 6-chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (1.0 eq), (3,5-
diethoxyphenyl)boronic acid (1.5 eq), and Na2COs (2.0 eq) in a 3:1 mixture of 1,4-dioxane
and water, add the palladium catalyst (0.05 eq).

The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 8 hours.

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with
water and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced
pressure.
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¢ The crude product is purified by column chromatography to yield the final compound.
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Caption: FGFR signaling pathway and the inhibitory action of the synthesized compounds.

Experimental Workflow Diagram
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Caption: General synthetic workflow for FGFR inhibitors from (3,5-Diethoxyphenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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